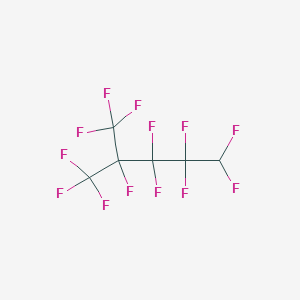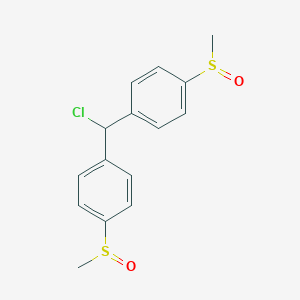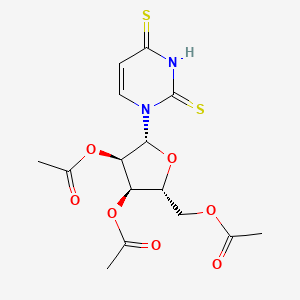
2,4-Dithiouridine 2',3',5'-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dithiouridine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C15H18N2O7S2 and a molecular weight of 402.44 g/mol . It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of two sulfur atoms at positions 2 and 4 of the uridine ring, and three acetyl groups attached to the ribose moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The acetylation of the hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,4-Dithiouridine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dithiouridine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-Dithiouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dithiouridine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential role in RNA modification and its effects on RNA stability and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,4-Dithiouridine 2’,3’,5’-Triacetate involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. The sulfur atoms at positions 2 and 4 can form unique interactions with other molecules, potentially altering the RNA’s structure and function. The acetyl groups can also influence the compound’s solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dithiouridine: The parent nucleoside without the acetyl groups.
Uridine Triacetate: A similar compound with oxygen atoms instead of sulfur at positions 2 and 4.
Thymidine: Another nucleoside with a similar structure but different functional groups.
Uniqueness
2,4-Dithiouridine 2’,3’,5’-Triacetate is unique due to the presence of sulfur atoms at positions 2 and 4, which can form distinct interactions and potentially offer unique biological activities. The acetyl groups also enhance its solubility and stability, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H18N2O7S2 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2,4-bis(sulfanylidene)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O7S2/c1-7(18)21-6-10-12(22-8(2)19)13(23-9(3)20)14(24-10)17-5-4-11(25)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,25,26)/t10-,12-,13-,14-/m1/s1 |
Clé InChI |
DRDTVUODSVVIRY-FMKGYKFTSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


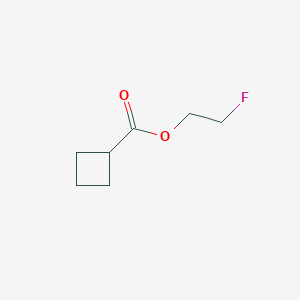
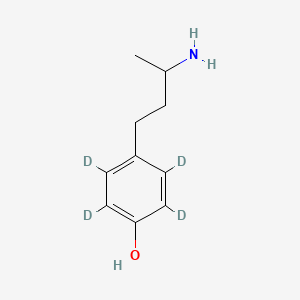
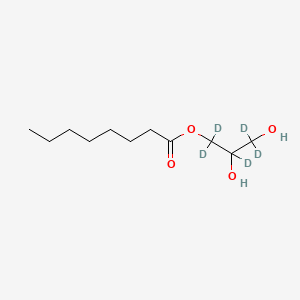
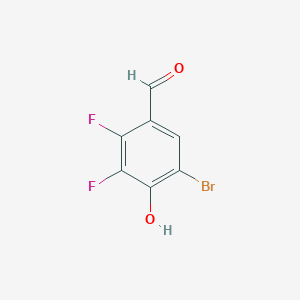
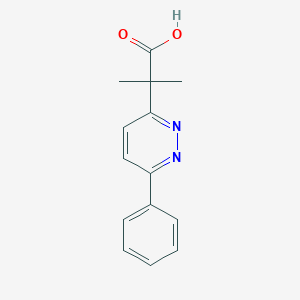
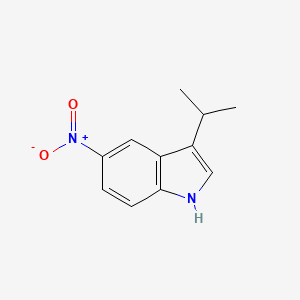
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
